3-((Benzyl(ethyl)amino)methyl)aniline
Overview
Description
“3-((Benzyl(ethyl)amino)methyl)aniline” is a chemical compound with the CAS Number: 1018517-42-4 . It has a molecular weight of 240.35 and its IUPAC name is 3-{[benzyl(ethyl)amino]methyl}aniline . The compound is in liquid form .
Synthesis Analysis
The synthesis of aniline-based compounds often involves the Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines . Brönsted acidic ionic liquid is used as a powerful catalyst . This protocol has been successfully performed under metal- and solvent-free conditions .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H20N2/c1-2-18(12-14-7-4-3-5-8-14)13-15-9-6-10-16(17)11-15/h3-11H,2,12-13,17H2,1H3 . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
Amines, including “this compound”, have the ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . Since they are bases, amines will react with acids to form salts soluble in water .
Physical and Chemical Properties Analysis
“this compound” is a liquid . The compound’s physical and chemical properties would be similar to those of other anilines .
Scientific Research Applications
Synthesis and Biological Activities
Compounds structurally related to 3-((Benzyl(ethyl)amino)methyl)aniline have been synthesized and evaluated for various biological and pharmacological activities. For instance, the synthesis of 2-methyl-4H-pyrimido[2,1-b][1,3]benzothiazoles derived from anilines has demonstrated significant antibacterial, antifungal, and anti-inflammatory activities (Chaitanya, Nagendrappa, & Vaidya, 2010). This underscores the potential of aniline derivatives in the development of new pharmaceuticals.
Electropolymerization and Material Science
Aniline derivatives have been extensively studied for their electropolymerization properties. Research has shown that the electropolymerization of aromatic compounds with amino groups, including derivatives of aniline, leads to the formation of electroactive or electroinactive polymer films on electrode surfaces. These polymers have been characterized by their kinetic parameters, showcasing their potential application in material science (Oyama & Ohsaka, 1987).
Antimicrobial and Anticonvulsant Activities
Further investigations into aniline derivatives have led to the discovery of their antimicrobial and anticonvulsant properties. Enaminones derived from substituted aniline have shown exceptional anticonvulsant activity, which has prompted further investigation into various aromatic heterocycles (Eddington et al., 2002). Additionally, novel quinazolinone derivatives synthesized from aniline have been subjected to antimicrobial activity evaluation, revealing significant potential (Habib, Hassan, & El‐Mekabaty, 2013).
Mechanism of Action
Target of Action
They can act as substrates, inhibitors, or modulators of these proteins .
Mode of Action
Without specific information, it’s difficult to say exactly how “3-((Benzyl(ethyl)amino)methyl)aniline” interacts with its targets. Anilines are known to undergo various chemical reactions, including methylation . The benzyl group can also participate in various reactions, including nucleophilic substitution .
Biochemical Pathways
Anilines and benzyl compounds can be involved in a variety of biochemical pathways, depending on their specific targets and mode of action .
Pharmacokinetics
Anilines and benzyl compounds can be absorbed through various routes, distributed throughout the body, metabolized by various enzymes, and excreted in urine or feces .
Result of Action
Depending on its targets and mode of action, it could potentially affect a variety of cellular processes .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .
Future Directions
The synthesis of aniline-based compounds, including “3-((Benzyl(ethyl)amino)methyl)aniline”, is a topic of ongoing research . These compounds have potential applications in various fields, including the pharmaceutical industry . Future research may focus on improving the synthesis process and exploring new applications for these compounds .
Properties
IUPAC Name |
3-[[benzyl(ethyl)amino]methyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-2-18(12-14-7-4-3-5-8-14)13-15-9-6-10-16(17)11-15/h3-11H,2,12-13,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEQWPDLSGPVPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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